2-(1,3-benzothiazol-2-yl)-N,N-dimethylpyridine-3-carboxamide
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Overview
Description
Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry. Its derivatives and metal complexes possess a wide range of pharmacological properties and high degree of structural diversity . The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry .
Synthesis Analysis
Benzothiazole derivatives are synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .Molecular Structure Analysis
The carbon at the 2nd position is the most active site from a synthetic and medicinal point of view. As per the structure-activity relationship, changes in the functional group at the 2nd position induce a significant change in the biological activity of compounds .Chemical Reactions Analysis
Benzothiazole derivatives have been synthesized using various methods. For example, a series of 2-substituted benzothiazoles and 5-substitued tetrazole were synthesized using a MCM-41-type mesoporous silica loaded with samarium (Sm@l-MSN) as a catalyst .Scientific Research Applications
Synthesis and Medicinal Chemistry
A fundamental aspect of the research on benzothiazole derivatives includes their synthesis and evaluation for medicinal applications. For instance, substituted benzamides, closely related to the query compound, have been identified as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), highlighting their potential in cancer therapy due to robust in vivo efficacy in human lung and colon carcinoma models (Borzilleri et al., 2006). Furthermore, research on new pyridine derivatives has showcased their antimicrobial activities, indicating the broad spectrum of biological applications for benzothiazole and pyridine-based compounds (Patel et al., 2011).
Material Science and Corrosion Inhibition
Beyond medicinal chemistry, benzothiazole derivatives have been explored for their applications in material science, particularly as corrosion inhibitors. A study detailed the synthesis of benzothiazole derivatives and their effectiveness in protecting carbon steel against corrosion in acidic environments, revealing their potential as superior corrosion inhibitors due to their adsorption capabilities (Hu et al., 2016).
Antimicrobial and Antioxidant Activities
The synthesis of N-substituted carboxamide derivatives based on benzimidazole, which share a structural resemblance to the query compound, demonstrated promising antimicrobial and antioxidant activities. This suggests the potential of benzothiazole and pyridine derivatives in developing new antimicrobial and antioxidant agents (Sindhe et al., 2016).
Anticancer Activity
Another critical area of research is the evaluation of benzothiazole derivatives for anticancer activity. For example, derivatives of pyrimido[1,3]benzothiazole exhibited significant in vitro anticancer activity, suggesting the therapeutic potential of structurally similar compounds against various cancer cell lines (Waghmare et al., 2013).
Mechanism of Action
While the specific mechanism of action for “2-(1,3-benzothiazol-2-yl)-N,N-dimethylpyridine-3-carboxamide” is not available, benzothiazole derivatives have been found to have numerous biological applications, including antibacterial, antifungal, antioxidant, antimicrobial, antiproliferative, anticonvulsant, anti-HIV, anti-Parkinson, anti-diabetic, anti-leishmanial, angiogenesis inhibitors, anti-malarial, hypoglycemic activity, anti-inflammatory, endothelial lipase inhibitors, antiepileptic drugs, etc .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-N,N-dimethylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS/c1-18(2)15(19)10-6-5-9-16-13(10)14-17-11-7-3-4-8-12(11)20-14/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUUUUPKNQIJGBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(N=CC=C1)C2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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